molecular formula C12H15N2NaO4S B8004110 Sodium 5-(2-aminoethylamino)-1-naphthalenesulfonate hydrate

Sodium 5-(2-aminoethylamino)-1-naphthalenesulfonate hydrate

Cat. No.: B8004110
M. Wt: 306.32 g/mol
InChI Key: RSSNFBRKWCVQDM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-(2-aminoethylamino)-1-naphthalenesulfonate hydrate is a chemical compound known for its fluorescent properties. It is commonly used in biochemical and molecular biology research due to its ability to label proteins and carbohydrates. The compound is water-soluble and exhibits a blue-green fluorescence, making it a valuable tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(2-aminoethylamino)-1-naphthalenesulfonate hydrate typically involves the reaction of 5-nitro-1-naphthalenesulfonic acid with ethylenediamine. The nitro group is reduced to an amino group, followed by sulfonation to introduce the sulfonate group. The final product is then converted to its sodium salt form and hydrated .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the use of catalysts and specific reaction temperatures to optimize the conversion rates and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 5-(2-aminoethylamino)-1-naphthalenesulfonate hydrate is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be detected and measured. This property allows it to act as a probe or marker in various biological and chemical assays. The molecular targets include proteins, nucleic acids, and carbohydrates, where it binds and provides a fluorescent signal for detection .

Comparison with Similar Compounds

Uniqueness: Sodium 5-(2-aminoethylamino)-1-naphthalenesulfonate hydrate is unique due to its specific combination of aminoethylamino and naphthalenesulfonate groups, which provide distinct fluorescent properties and solubility characteristics. This makes it particularly useful in applications requiring high sensitivity and specificity in fluorescence-based assays .

Properties

IUPAC Name

sodium;5-(2-aminoethylamino)naphthalene-1-sulfonate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S.Na.H2O/c13-7-8-14-11-5-1-4-10-9(11)3-2-6-12(10)18(15,16)17;;/h1-6,14H,7-8,13H2,(H,15,16,17);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSNFBRKWCVQDM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)NCCN.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N2NaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.